molecular formula C14H15NO3 B169392 Tert-butyl 2-formyl-1H-indole-1-carboxylate CAS No. 114604-96-5

Tert-butyl 2-formyl-1H-indole-1-carboxylate

Cat. No. B169392
M. Wt: 245.27 g/mol
InChI Key: XEAJFHAXTVIMNR-UHFFFAOYSA-N
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Description

“Tert-butyl 2-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H15NO3 . It is an N-substituted indoline derivative .


Synthesis Analysis

The synthesis of “Tert-butyl 2-formyl-1H-indole-1-carboxylate” can be achieved from Indole-2-carboxaldehyde and Di-tert-butyl dicarbonate . A detailed synthesis process involves several steps, including the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, reduction of the aldehyde group with NaBH4 in methanol, and protection of the alcoholic hydroxy group .


Molecular Structure Analysis

The molecular weight of “Tert-butyl 2-formyl-1H-indole-1-carboxylate” is 245.27 . The exact structure can be obtained from the MOL file associated with its CAS number, 114604-96-5 .


Chemical Reactions Analysis

Indoles, including “Tert-butyl 2-formyl-1H-indole-1-carboxylate”, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Application in Synthesis of Indole Derivatives

  • Summary of the Application: Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
  • Results or Outcomes: The synthesis of indole derivatives leads to biologically vital properties. Both natural and synthetic indoles show various biologically significant properties .

Application in Cycloaddition Reactions

  • Summary of the Application: Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .
  • Methods of Application or Experimental Procedures: The chemistry of indole-based cycloadditions involves the construction of complex and biologically relevant heterocyclic compounds . These reactions provide access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
  • Results or Outcomes: The cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems, which are challenging to access through traditional synthetic methods .

Application in Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [ tert -butyl­ (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate

  • Summary of the Application: “Tert-butyl 2-formyl-1H-indole-1-carboxylate” could potentially be used in the synthesis of "tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3- { [ tert -butyl­ (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate" .
  • Methods of Application or Experimental Procedures: This compound has been synthesized from commercially available starting material using inexpensive reagents via efficient and selective protocol .
  • Results or Outcomes: The successful synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3- { [ tert -butyl­ (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate” from “Tert-butyl 2-formyl-1H-indole-1-carboxylate” could potentially open up new avenues for the synthesis of other indole derivatives .

Application in the Synthesis of Bioactive Indole Derivatives

  • Summary of the Application: Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Results or Outcomes: The synthesis of bioactive indole derivatives leads to various biologically vital properties. Both natural and synthetic indoles show various biologically significant properties .

Application in the Synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3- { [ tert -butyl­ (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate”

  • Summary of the Application: “Tert-butyl 2-formyl-1H-indole-1-carboxylate” could potentially be used in the synthesis of "tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3- { [ tert -butyl­ (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate" .
  • Methods of Application or Experimental Procedures: This compound has been synthesized from commercially available starting material using inexpensive reagents via efficient and selective protocol .
  • Results or Outcomes: The successful synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3- { [ tert -butyl­ (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate” from “Tert-butyl 2-formyl-1H-indole-1-carboxylate” could potentially open up new avenues for the synthesis of other indole derivatives .

Future Directions

Indole derivatives, including “Tert-butyl 2-formyl-1H-indole-1-carboxylate”, are being studied for their potential applications in the treatment of various health conditions . They are also being used as building blocks in the synthesis of other complex molecules .

properties

IUPAC Name

tert-butyl 2-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJFHAXTVIMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464442
Record name tert-Butyl 2-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-formyl-1H-indole-1-carboxylate

CAS RN

114604-96-5
Record name tert-Butyl 2-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Yang, M Poznik, S Tang, P Xue, L Du, C Liu… - ACS …, 2021 - ACS Publications
A modular synthetic approach to strategically unique structural analogues of the alkaloid yohimbine is reported. The overall synthetic strategy couples the transition-metal-catalyzed …
Number of citations: 2 pubs.acs.org
AE Van der Westhuyzen - 2015 - scholar.sun.ac.za
… Synthesis of tert-butyl 2-formyl-1H-indole-1-carboxylate (36) ................................................ 70 … Synthesis of tert-butyl 2-formyl-1H-indole-1-carboxylate (39) ............................................. 73 3.3.…
Number of citations: 0 scholar.sun.ac.za
D Uredi, AG Burra, EB Watkins - The Journal of Organic Chemistry, 2021 - ACS Publications
Herein, we report a one-pot, three-component method for the preparation of 3-substituted pyridines and carbolines via copper-free, palladium-catalyzed Sonogashira cross-coupling …
Number of citations: 5 pubs.acs.org
F Mo, F Li, D Qiu, Y Zhang… - Chinese Journal of …, 2012 - Wiley Online Library
The study toward the total synthesis of (R)‐(+)‐harmicine is reported in this paper. The enantioselective synthesis of pyrrolidinone, the main backbone of of (R)‐(+)‐harmicine, has been …
Number of citations: 12 onlinelibrary.wiley.com

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